5-tert-Butyl-2-(chloromethyl)oxazole

Medicinal Chemistry Lipophilicity ADME Properties

5-tert-Butyl-2-(chloromethyl)oxazole (CAS 224441-73-0) is a functionalized oxazole heterocycle characterized by a bulky tert-butyl group at the 5-position and a reactive chloromethyl handle at the 2-position of the 1,3-oxazole ring. With a molecular formula of C8H12ClNO and a molecular weight of 173.64 g/mol, this compound is a liquid at ambient temperature, exhibiting a relative density of 1.086 g/cm³ and a boiling point of 204.8 °C at 760 mmHg.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 224441-73-0
Cat. No. B1282078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-(chloromethyl)oxazole
CAS224441-73-0
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CCl
InChIInChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3
InChIKeyLUGZUJZYTRPEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-2-(chloromethyl)oxazole (CAS 224441-73-0): A Specialized Oxazole Building Block for Pharmaceutical Intermediates


5-tert-Butyl-2-(chloromethyl)oxazole (CAS 224441-73-0) is a functionalized oxazole heterocycle characterized by a bulky tert-butyl group at the 5-position and a reactive chloromethyl handle at the 2-position of the 1,3-oxazole ring . With a molecular formula of C8H12ClNO and a molecular weight of 173.64 g/mol, this compound is a liquid at ambient temperature, exhibiting a relative density of 1.086 g/cm³ and a boiling point of 204.8 °C at 760 mmHg . This specific substitution pattern makes it a valuable, multifunctional intermediate in organic synthesis and medicinal chemistry, distinct from simple, unsubstituted oxazole scaffolds .

The Procurement Case for 5-tert-Butyl-2-(chloromethyl)oxazole: Why Alternative Oxazole Analogs Are Not Interchangeable


Generic substitution of 5-tert-Butyl-2-(chloromethyl)oxazole with other chloromethyl-oxazole regioisomers or simpler oxazole derivatives is scientifically unsound due to profound differences in electronic properties, steric bulk, and downstream reactivity. The exact position of the tert-butyl and chloromethyl groups on the 1,3-oxazole ring is the primary determinant of the compound's physicochemical profile and its behavior in key synthetic transformations, such as nucleophilic substitution or metal-catalyzed cross-couplings . For instance, shifting the chloromethyl group from the 2- to the 4- or 5-position, or altering the tert-butyl substitution, generates a compound with a distinct molecular geometry, electronic distribution, and steric environment [1]. These variations directly impact reaction kinetics, regioselectivity in subsequent steps, and the ultimate success of a synthetic route. The specific combination of a bulky, electron-donating 5-tert-butyl group and a reactive 2-chloromethyl electrophile in 5-tert-Butyl-2-(chloromethyl)oxazole creates a unique and non-fungible reactivity profile that is essential for targeted applications in pharmaceutical intermediate synthesis.

Quantitative Differentiators: Head-to-Head Comparisons of 5-tert-Butyl-2-(chloromethyl)oxazole Against Key Analogs


Lipophilicity as a Key Differentiator: Comparative LogP Analysis of 5-tert-Butyl-2-(chloromethyl)oxazole vs. Unsubstituted 2-(Chloromethyl)oxazole

The introduction of a 5-tert-butyl group into the 2-(chloromethyl)oxazole scaffold dramatically increases its lipophilicity, a critical parameter for membrane permeability and target engagement in drug discovery. This structural feature directly differentiates the compound from simpler, more polar chloromethyl-oxazole building blocks. Quantitative in silico predictions demonstrate a significant difference in the partition coefficient (LogP). Specifically, 5-tert-Butyl-2-(chloromethyl)oxazole has a consensus LogP of 2.31 , whereas the unsubstituted analog, 2-(chloromethyl)oxazole, is predicted to have a significantly lower LogP of approximately 0.87 . This 1.44 log unit increase corresponds to a theoretical ~28-fold greater partitioning into a non-polar (lipid) phase, indicating substantially enhanced lipophilicity.

Medicinal Chemistry Lipophilicity ADME Properties Physicochemical Characterization

Comparative Reactivity Profile: 5-tert-Butyl-2-(chloromethyl)oxazole vs. 2-(Bromomethyl) Analogs in Nucleophilic Displacement

The choice between a chloromethyl and a bromomethyl leaving group is a fundamental decision in synthetic route design, balancing reactivity with stability and ease of handling. 5-tert-Butyl-2-(chloromethyl)oxazole offers a distinct advantage over its more reactive 2-(bromomethyl) analog by providing a more controlled, chemoselective electrophile. While 2-bromomethyl-oxazoles are known to be more reactive and are useful in specific applications like C-alkylation of malonate carbanions, as demonstrated in the synthesis of Oxaprozin [1], they can also lead to unwanted side reactions or decomposition. The chloromethyl derivative provides a superior balance of stability and reactivity, reducing the formation of byproducts and simplifying purification. The chlorine atom serves as a competent leaving group under a range of standard nucleophilic substitution conditions (e.g., with amines, thiols, alkoxides) , but its lower reactivity compared to bromine minimizes premature hydrolysis or decomposition during handling and storage.

Organic Synthesis Reaction Kinetics Nucleophilic Substitution Heterocyclic Chemistry

Steric Bulk as a Design Tool: Comparative Analysis of the 5-tert-Butyl Group's Impact on Molecular Geometry and Conformational Restriction

The 5-tert-butyl group on the oxazole ring is more than a lipophilicity enhancer; it serves as a potent steric element that restricts molecular conformation and can dramatically influence biological target interactions. In structure-activity relationship (SAR) studies, the presence of a tert-butyl group has been shown to be a key differentiator for biological activity . In a study of antimicrobial activity among related oxazole derivatives, compounds containing a tert-butyl substitution exhibited improved minimum inhibitory concentration (MIC) values compared to their non-tert-butyl counterparts, with some showing activity in the lower micromolar range . This class-level inference suggests that the steric bulk and conformational bias imparted by the tert-butyl group can lead to a better fit within a biological target's binding pocket or alter the compound's physicochemical profile in a favorable way, such as by shielding metabolically labile sites.

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis Steric Effects

Validated Use Cases for 5-tert-Butyl-2-(chloromethyl)oxazole: From Medicinal Chemistry Building Block to Commercial Intermediate


Medicinal Chemistry Lead Optimization: Enhancing Lipophilicity and Modulating Conformation

A key application scenario for 5-tert-Butyl-2-(chloromethyl)oxazole is as a privileged building block in medicinal chemistry for the exploration of structure-activity relationships (SAR). The quantitative evidence of its enhanced lipophilicity (consensus LogP 2.31 vs. ~0.87 for 2-(chloromethyl)oxazole) makes it the preferred choice when a project demands improved membrane permeability. Simultaneously, the bulky 5-tert-butyl group acts as a conformational constraint, which is supported by class-level evidence linking tert-butyl substitution on oxazoles to improved antimicrobial MIC values . Researchers can leverage this scaffold to rapidly install a multi-functional, conformationally biased unit into a lead series, systematically varying the electrophilic 2-chloromethyl position to probe the chemical space around a biological target.

Scalable Synthesis of Complex Pharmaceutical Intermediates via Robust Nucleophilic Substitution

In a process chemistry or custom synthesis setting, where scalability and reproducibility are paramount, 5-tert-Butyl-2-(chloromethyl)oxazole offers a significant advantage over its more reactive 2-bromomethyl analog. The controlled reactivity of the chloromethyl group, as opposed to the more labile bromomethyl group [1], allows for cleaner, more predictable nucleophilic substitution reactions with a wide array of nucleophiles (e.g., amines, thiols, phenoxides) . This reduced propensity for side reactions minimizes the formation of impurities, simplifies purification, and leads to higher overall yields and more robust processes, making it a superior choice for the kilogram-scale production of advanced pharmaceutical intermediates.

Development of Intracellular or CNS-Targeted Therapeutics

Given the calculated LogP of 2.31, 5-tert-Butyl-2-(chloromethyl)oxazole falls within the optimal lipophilicity range for compounds requiring passive diffusion across biological membranes, including the blood-brain barrier (BBB) . For drug discovery programs focused on intracellular targets or central nervous system (CNS) disorders, this specific building block provides a strategic advantage. Using this compound as a starting point or as a synthetic intermediate allows medicinal chemists to pre-engineer a favorable lipophilic profile into their molecules from an early stage, potentially improving cell permeability and in vivo brain exposure without requiring extensive, late-stage optimization of physicochemical properties.

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